Cas no 342613-73-4 (3-Bromoimidazo1,2-apyridin-7-yl methyl ether)

3-Bromoimidazo1,2-apyridin-7-yl methyl ether 化学的及び物理的性質
名前と識別子
-
- 3-BROMO-7-METHOXYIMIDAZO[1,2-A]PYRIDINE
- 3-Bromo-7-methoxy-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine, 3-bromo-7-methoxy-
- AB61193
- imidazo[1,2-a]pyridine,3-bromo-7-methoxy-
- 3-bromo-7-methoxyimidazo[1,2-alpha]pyridine
- Y11317
- 3-Bromoimidazo[1,2-a]pyridin-7-yl methyl ether
- EN300-5228073
- AKOS005264936
- DA-06650
- 342613-73-4
- BGICXEKRCYOBOY-UHFFFAOYSA-N
- SCHEMBL16898417
- CS-0083434
- BS-28461
- 3-Bromoimidazo1,2-apyridin-7-yl methyl ether
-
- MDL: MFCD10698071
- インチ: 1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
- InChIKey: BGICXEKRCYOBOY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C2C=C(C=CN21)OC
計算された属性
- せいみつぶんしりょう: 225.97418g/mol
- どういたいしつりょう: 225.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.5
3-Bromoimidazo1,2-apyridin-7-yl methyl ether 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270997-5g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95%+ | 5g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | Y1111143-1g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95% | 1g |
$490 | 2024-06-03 | |
Chemenu | CM270997-1g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95+% | 1g |
$529 | 2021-08-18 | |
TRC | B179970-500mg |
3-Bromoimidazo[1,2-a]pyridin-7-yl methyl ether |
342613-73-4 | 500mg |
$ 645.00 | 2022-06-07 | ||
Alichem | A029185819-25g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 97% | 25g |
$2436.12 | 2023-09-02 | |
Alichem | A029185819-10g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 97% | 10g |
$1313.20 | 2023-09-02 | |
Matrix Scientific | 175048-1g |
3-Bromoimidazo[1,2-a]pyridin-7-yl methyl ether |
342613-73-4 | 1g |
$630.00 | 2023-09-07 | ||
Enamine | EN300-5228073-0.1g |
3-bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95% | 0.1g |
$101.0 | 2023-05-29 | |
Enamine | EN300-5228073-1.0g |
3-bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95% | 1g |
$292.0 | 2023-05-29 | |
Enamine | EN300-5228073-10.0g |
3-bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95% | 10g |
$1863.0 | 2023-05-29 |
3-Bromoimidazo1,2-apyridin-7-yl methyl ether 関連文献
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
3-Bromoimidazo1,2-apyridin-7-yl methyl etherに関する追加情報
Introduction to 3-Bromoimidazo1,2-apyridin-7-yl methyl ether (CAS No. 342613-73-4) and Its Emerging Applications in Chemical Biology
The compound 3-Bromoimidazo1,2-apyridin-7-yl methyl ether, identified by the CAS number 342613-73-4, represents a fascinating molecular scaffold that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, featuring a brominated imidazo[1,2-a]pyridine core linked to a methyl ether moiety, exhibits unique structural and functional properties that make it a valuable tool for the development of novel bioactive molecules.
At the heart of its appeal lies the imidazo[1,2-a]pyridine scaffold, a privileged structure widely recognized for its biological activity. This motif is frequently encountered in natural products and has been extensively explored in medicinal chemistry due to its ability to interact with various biological targets. The introduction of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring enhances its reactivity, making it amenable to further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations have enabled the synthesis of a diverse array of derivatives with tailored pharmacological properties.
The presence of a methyl ether group at the 7-position adds an additional layer of complexity to this compound, influencing both its solubility and metabolic stability. This structural feature has been strategically incorporated to improve pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Such design principles are critical in drug discovery pipelines, where optimizing molecular properties is essential for achieving therapeutic efficacy while minimizing side effects.
In recent years, 3-Bromoimidazo1,2-apyridin-7-yl methyl ether has been leveraged in several cutting-edge research endeavors. One notable area is its application in the development of small-molecule inhibitors targeting kinases and other enzyme-driven pathways implicated in cancer and inflammatory diseases. The brominated imidazo[1,2-a]pyridine core serves as an excellent starting point for generating inhibitors that disrupt aberrant signaling cascades. For instance, studies have demonstrated its utility in designing molecules that selectively inhibit tyrosine kinases, which are overexpressed in many malignancies. These inhibitors exhibit promising preclinical activity by modulating key signaling pathways such as MAPK and PI3K/AKT.
Another emerging application of this compound lies in its role as a precursor for synthesizing photoactivatable probes used in cellular imaging and photodynamic therapy. The bromine atom at the 3-position allows for facile introduction of photosensitizer moieties via palladium-catalyzed cross-coupling reactions. Such probes have revolutionized our ability to study dynamic biological processes at the single-molecule level by enabling spatial and temporal control over probe activation upon exposure to light. This technology has opened new avenues in neuroscience research, particularly in investigating synaptic plasticity and neural circuit dynamics.
The versatility of 3-Bromoimidazo1,2-apyridin-7-yl methyl ether is further underscored by its incorporation into libraries of compounds designed for high-throughput screening (HTS). Pharmaceutical companies and academic institutions have utilized this scaffold to identify novel leads with therapeutic potential against a wide range of diseases. The structural motifs present in this compound have been shown to mimic natural product scaffolds known for their bioactivity, providing a rich starting point for structure-based drug design (SBDD) approaches.
Advances in computational chemistry have also played a pivotal role in optimizing derivatives of 3-Bromoimidazo1,2-apyridin-7-yl methyl ether. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with remarkable accuracy. By integrating experimental data with computational predictions, scientists can rapidly refine molecular structures to enhance potency and selectivity. This interdisciplinary approach has accelerated the discovery process significantly.
The synthesis of 3-Bromoimidazo1,2-apyridin-7-yl methyl ether itself presents an intriguing challenge due to the need for precise regioselectivity during functionalization. Modern synthetic methodologies have enabled efficient access to this compound through multi-step sequences involving cyclization reactions followed by bromination at the desired position. Catalytic systems such as palladium-based catalysts have been particularly effective in facilitating these transformations while maintaining high yields and purity.
Future directions involving 3-Bromoimidazo1,2-apyridin-7-yl methyl ether are likely to expand into novel therapeutic areas beyond oncology and inflammation. Researchers are exploring its potential as an intermediate for developing antiviral agents and antimicrobial compounds. The ability to modify its core structure allows for fine-tuning of physicochemical properties such as lipophilicity and polar surface area (PSA), which are critical factors determining drug-like characteristics.
In conclusion,3-Bromoimidazo1,2-apyridin-7-yl methyl ether (CAS No. 342613-73-4) stands as a testament to the power of heterocyclic chemistry in driving innovation across multiple scientific disciplines. Its unique structural features combined with its reactivity make it an indispensable building block for medicinal chemists seeking to develop next-generation therapeutics. As research continues to uncover new applications for this compound,3-Bromoimidazo1,2-apyridin-7-yl methyl ether will undoubtedly remain at the forefront of chemical biology investigations.
342613-73-4 (3-Bromoimidazo1,2-apyridin-7-yl methyl ether) 関連製品
- 851809-30-8(2-methyl-5-(4-methylphenyl)(4-phenylpiperazin-1-yl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 6823-83-2(Chloroquine Sulfate Monohydrate)
- 1804775-31-2(2-(Bromomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 62176-34-5(5-Chloro-2-(3-chlorobenzyl)oxybenzoic Acid)
- 2228281-75-0(4-(1-ethynylcyclopropyl)-3-nitro-1H-pyrazole)
- 1804895-81-5(4-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-2-methanol)
- 15641-49-3(2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid)
- 2228880-45-1(3-amino-1-(5-chloro-2-nitrophenyl)propan-1-one)
- 917918-86-6(5-Fluoro-4-methyl-3-nitropyridin-2-amine)
- 19357-07-4(2-(Benzylcarbamoyl)benzoic Acid)




